N-[(1Z)-3-imino-2,3-dihydro-1H-isoindol-1-ylidene]-3-(trifluoromethyl)aniline
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Overview
Description
N-[(1Z)-3-imino-2,3-dihydro-1H-isoindol-1-ylidene]-3-(trifluoromethyl)aniline is a compound that features a trifluoromethyl group and an isoindoline structure. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties . The isoindoline structure is a heterocyclic compound that is often found in various bioactive molecules .
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly with electron-rich aromatic compounds.
Common reagents used in these reactions include sodium dithionite, zinc-sulfur dioxide, and various catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(1Z)-3-imino-2,3-dihydro-1H-isoindol-1-ylidene]-3-(trifluoromethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and stability, while the isoindoline structure can interact with various biological targets . The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
- Trifluoromethylated aromatic compounds
- Isoindoline derivatives
- 3,5-Bis(3-imino-2,3-dihydro-1H-isoindol-1-ylideneamino)-1,2,4-thiadiazoles
Properties
Molecular Formula |
C15H10F3N3 |
---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]iminoisoindol-1-amine |
InChI |
InChI=1S/C15H10F3N3/c16-15(17,18)9-4-3-5-10(8-9)20-14-12-7-2-1-6-11(12)13(19)21-14/h1-8H,(H2,19,20,21) |
InChI Key |
ARUIOXRWYYNHNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=NC3=CC=CC(=C3)C(F)(F)F)N |
Origin of Product |
United States |
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